Methazole

Descripción

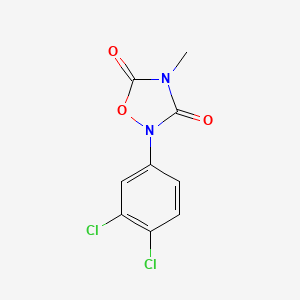

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3,4-dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O3/c1-12-8(14)13(16-9(12)15)5-2-3-6(10)7(11)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUUNMYPIBZBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(OC1=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O3 | |

| Record name | METHAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040293 | |

| Record name | Methazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methazole appears as colorless crystals to light tan solid. Non corrosive. Herbicide., White solid; Technical material: Light tan solid; [HSDB] | |

| Record name | METHAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4318 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes before boiling | |

| Record name | CHLORMETHAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

@ 25 °C: 1.5 MG/L WATER, 40 G/L ACETONE, 6.5 G/L METHANOL, 55 G/L XYLENE, @ 25 °C in ethanol approx equal to 1.0% wt/wt | |

| Record name | CHLORMETHAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.24 at 25 °C | |

| Record name | CHLORMETHAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000001 [mmHg], 133 uPa at 25 °C | |

| Record name | Methazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4318 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORMETHAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

20354-26-1 | |

| Record name | METHAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20354-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methazole [ANSI:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020354261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dichlorophenyl)-4-methyl-1,2,4-oxadiazolidinedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORMETHAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E35M7EMD3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORMETHAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

123-124 °C | |

| Record name | CHLORMETHAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Fate and Biotransformation of Methazole in Terrestrial Systems

Soil Degradation Pathways and Metabolite Identification

Methazole undergoes degradation in soil, leading to the formation of several metabolites. The primary degradation products identified are 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) and 3-(3,4-dichlorophenyl) urea (B33335) (DCPU) nih.govcambridge.org. These metabolites are formed over time following the application of this compound to soil cambridge.org.

Formation of 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU)

DCPMU is a significant metabolite of this compound in soil nih.govresearchgate.net. Studies have shown that this compound is readily converted to DCPMU in various soil types nih.gov. In one study using Elmwood sandy loam soil, the level of this compound decreased to 27% of the original amount over a 6-week period, while the level of DCPMU increased to 53% cambridge.org. DCPMU has also been observed as a degradation product of this compound on leaf surfaces researchgate.net. It is considered more stable than the parent compound in some contexts researchgate.net.

Formation of 3-(3,4-dichlorophenyl) urea (DCPU)

DCPU is another metabolite formed from the degradation of this compound in soil nih.govcambridge.org. Its formation is often observed alongside that of DCPMU nih.govcambridge.org. In the study with Elmwood sandy loam soil, the level of DCPU reached 1% of the total radioactivity after 6 weeks cambridge.org. While DCPU is a degradation product, it appears to be less active than both this compound and DCPMU and may represent a terminal metabolite with limited phytotoxicity researchgate.netresearchgate.net.

Kinetics of Degradation in Diverse Soil Matrices

The rate at which this compound degrades in soil is influenced by various factors, including soil type, temperature, and moisture content researchgate.netepa.gov.

Influence of Soil Temperature on Degradation Rates

Soil temperature significantly affects the degradation rate of this compound researchgate.net. Studies have shown that the half-life of this compound decreases as soil temperature increases researchgate.net. For instance, in one soil at field capacity moisture content, the half-lives of this compound were 3.5 days at 25°C, 8.7 days at 15°C, and 31.1 days at 5°C researchgate.net. This indicates a substantially faster degradation rate at higher temperatures.

Here is a table illustrating the influence of soil temperature on this compound half-life:

| Soil Temperature (°C) | Soil Moisture Content | This compound Half-life (days) |

| 25 | Field Capacity | 3.5 |

| 15 | Field Capacity | 8.7 |

| 5 | Field Capacity | 31.1 |

Influence of Soil Moisture Content on Degradation Rates

Soil moisture content also plays a crucial role in the degradation kinetics of this compound researchgate.net. Higher soil moisture generally leads to faster degradation researchgate.net. In a soil maintained at 25°C, the half-life of this compound increased as the moisture content decreased: from 3.5 days at field capacity to 5.0 days at 50% of field capacity and 9.6 days at 25% of field capacity researchgate.net. This suggests that drier conditions slow down the degradation process.

Here is a table illustrating the influence of soil moisture content on this compound half-life:

| Soil Temperature (°C) | Soil Moisture Content | This compound Half-life (days) |

| 25 | Field Capacity | 3.5 |

| 25 | 50% of Field Capacity | 5.0 |

| 25 | 25% of Field Capacity | 9.6 |

Soil Mobility and Leaching Potential

The mobility of this compound in soil is an important factor in assessing its potential to leach into groundwater. Studies using soil columns have indicated that very little this compound is detected in leachate nih.gov. Approximately 80% of the total radioactivity remaining in soil columns after 44 days remained within the top 6.35 mm of soil nih.govcambridge.org. This suggests that this compound has low mobility in soil nih.gov. A reported Koc value of 2620 further supports that this compound will leach very little in most soils nih.gov. The GUS leaching potential index for this compound is calculated as 0.59, indicating low leachability herts.ac.uk.

Interaction of Methazole with Flora and Agricultural Systems

Plant Uptake and Translocation Dynamics

The absorption and movement of methazole within plants are key factors determining its efficacy as a herbicide. These processes can occur through both foliar and root pathways, with subsequent distribution throughout the plant vascular system.

Foliar Absorption Efficiency Across Plant Species

Foliar absorption of this compound has been observed to be rapid initially, continuing at a slower pace over several days. Studies have shown that absorption by the leaves of species such as onion, Stellaria media, Matricaria matricarioides, and Veronica persica was rapid for the first 24 hours after treatment, reaching a maximum of between 35% and 60% of the applied amount over six days. Differences in absorption between these species were generally small. Notably, absorption by the cotyledon of onion was greater than absorption into true leaves researchgate.net. The efficiency of foliar uptake can be influenced by plant species characteristics, including leaf shape, chemistry, cuticle composition, surface wax, presence of leaf hairs, surface architecture, and phenological stage frontiersin.orgfrontiersin.org. Spray retention on the leaf surface, influenced by factors such as leaf characteristics, also plays a role in the efficacy of foliar-applied products tandfonline.comresearchgate.net.

Root Uptake and Systemic Distribution

This compound can be absorbed by plant roots from the surrounding medium, such as soil or culture solution. Research involving onion, Stellaria media, Matricaria matricarioides, and Veronica persica grown in culture solution demonstrated that after an initial period of rapid uptake, all four species absorbed the herbicide and water in similar proportions researchgate.net. Translocation of the absorbed herbicide to the shoots was directly proportional to transpiration, although the apparent solute concentration in the xylem varied between species and was less than that in the external solution researchgate.net. In studies with prickly sida and cotton, only acropetal translocation (movement upwards) of 14C-labeled this compound was observed from nutrient solution researchgate.net. The systemic distribution of compounds absorbed by roots can occur through the xylem, driven by transpiration growertalks.comcore.ac.uk. Different pathways, including apoplastic, symplastic, and transmembrane routes, can be involved in the translocation of compounds through root cells frontiersin.org.

In-Planta Metabolic Fate and Product Formation

Once inside the plant, this compound undergoes metabolic transformations, leading to the formation of various products. These metabolic processes are crucial in determining the persistence and activity of the herbicide within the plant tissues.

This compound is metabolized to 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) researchgate.net. Further degradation of DCPMU can occur, leading to the formation of 3-(3,4-dichlorophenyl) urea (B33335) (DCPU) researchgate.net. The rate and extent of these metabolic steps vary among plant species. For instance, this compound was found to be relatively stable in Matricaria matricarioides, with slow degradation to DCPMU researchgate.net. In contrast, degradation to DCPMU was rapid in onion and Stellaria media, and DCPMU accumulated in these species researchgate.net. In Veronica persica, DCPMU was rapidly degraded further to DCPU and other unidentified products researchgate.net. Similarly, studies in prickly sida and cotton showed rapid metabolism of this compound to DCPMU and other metabolites, with quantitative differences in the process between the two species researchgate.net. Cotton demonstrated a greater ability to detoxify DCPMU to DCPU compared to prickly sida researchgate.net. The metabolism of herbicides in plants generally involves reactions such as oxidation, reduction, hydrolysis, and conjugation, often occurring in phases that can reduce phytotoxicity and lead to compartmentalization of metabolites ucanr.edu.

A summary of this compound metabolism in selected plant species is presented in the table below:

| Plant Species | This compound Degradation | Key Metabolites Formed | Accumulation of Metabolites |

| Onion | Rapid degradation to DCPMU, further to DCPU | DCPMU, DCPU | DCPMU accumulates |

| Stellaria media | Rapid degradation to DCPMU, further to DCPU | DCPMU, DCPU | DCPMU accumulates |

| Matricaria matricarioides | Relatively stable, slow degradation to DCPMU | DCPMU | Accumulates slowly |

| Veronica persica | Rapid degradation to DCPMU, rapid degradation of DCPMU | DCPMU, DCPU, unknowns | Little or no DCPMU accumulation |

| Prickly sida | Rapid metabolism to DCPMU and other metabolites | DCPMU, others | DCPMU accumulates more readily than in cotton |

| Cotton | Rapid metabolism to DCPMU and other metabolites | DCPMU, others | DCPMU detoxified more readily to DCPU than in prickly sida |

Mechanisms of Phytotoxicity and Herbicide Selectivity

The phytotoxic effects of this compound are closely linked to its uptake, translocation, and metabolic fate within different plant species. Herbicide selectivity, allowing for weed control without significant crop damage, is often a result of differential responses at the metabolic level.

This compound itself has been reported as not being a strong inhibitor of photosynthesis in isolated spinach chloroplasts researchgate.net. However, its metabolite, DCPMU, is significantly more phytotoxic, being approximately 200 times more active than DCPU in inhibiting photosynthesis researchgate.net. This suggests that the herbicidal activity of this compound is largely due to its conversion to DCPMU within the plant researchgate.net.

Differential Metabolic Responses in Susceptible and Tolerant Plant Species

Differential metabolism is a primary mechanism underlying the selective action of this compound scielo.br. Tolerant plant species are often more efficient at metabolizing the herbicide to less phytotoxic or non-toxic compounds compared to susceptible species scielo.br. Variations in the concentration of the active metabolite, DCPMU, in the shoots of different species have been shown to largely account for the variations in their response to this compound applied pre-emergence researchgate.net.

For example, the differential tolerance of prickly sida and cotton to this compound can be explained, in part, by differences in uptake and the ability of these plants to degrade the herbicide and its active metabolite DCPMU researchgate.net. While both species rapidly metabolize this compound to DCPMU, cotton is more effective at detoxifying DCPMU to the less active DCPU than prickly sida researchgate.net. Similarly, in studies with nutsedge species, differences in the amount of 14C (from labeled this compound) absorbed and translocated, as well as the rate of detoxification of DCPMU to DCPU, contributed to differential tolerance researchgate.net. Purple nutsedge, which was more tolerant, recovered a greater percentage of radioactivity as polar products compared to yellow nutsedge researchgate.net. These polar products could be converted back to the parent herbicide and DCPMU by enzyme digestion, indicating they might be conjugates researchgate.net.

The differential metabolic responses can involve variations in the rates of degradation, the specific metabolic pathways utilized, and the formation of conjugated or bound residues researchgate.netucanr.edu. These differences ultimately lead to varying concentrations of the phytotoxic metabolite (DCPMU) at the site of action, resulting in selective toxicity towards susceptible species while tolerant species are less affected.

Toxicological Considerations and Environmental Risk Assessment

Developmental Toxicity Potential

Studies have indicated concerns regarding the developmental toxicity potential of methazole. Cataracts were observed in reproduction studies involving this compound exposure in animals. For instance, in an IBT Reproduction study, cataracts were noted in rats at dietary concentrations of 50 ppm (2.4%), 100 ppm (58%), and 250 ppm (100%) epa.gov. These cataracts likely developed in utero epa.gov.

The potential for this compound or its metabolites to induce cataracts directly or through impaired galactose metabolism has been suggested epa.gov. Impaired galactose metabolism can lead to high blood galactose levels, resulting in cataracts and galactose accumulation in fetal tissues epa.gov.

While some studies on other related compounds like methimazole (B1676384) (an antithyroid drug, not to be confused with this compound) in mice and rats did not observe gross external malformations or histopathological abnormalities after high-dose in utero exposure, the data specifically for this compound highlights cataract formation as a developmental concern nih.gov.

Routes of Environmental Exposure and Dispersion

This compound's use as a herbicide led to its direct release into the environment through various application methods, including powders, sprays, and other routes nih.gov.

Direct Release via Herbicide Application

The primary route of environmental exposure for this compound was its direct application as a herbicide nih.gov. This involved applying the compound in different formulations, such as wettable powders and granules, to agricultural fields and other areas to control weeds nih.gov. Application methods included pre-emergence and directed sprays on soil or emerged weeds in crops like garlic, potatoes, citrus, cotton, and onions nih.gov. The application process itself resulted in the dispersion of this compound into the surrounding environment, including soil and potentially air and water through drift and runoff nih.govresearchgate.net.

Occupational Exposure Pathways

Occupational exposure to this compound primarily occurred through dermal contact and inhalation, particularly for workers involved in applying the herbicide nih.gov. Mixer/loaders and applicators were identified as populations with potential exposure epa.gov. Exposure estimates for these workers assumed both dermal and inhalation routes epa.gov. While acute data suggested this might be an overestimation, comprehensive data to prove otherwise were not available epa.gov. The use of the Pesticide Handlers Exposure Database (PHED) has been involved in estimating exposure for these occupational groups epa.gov.

Workers could be exposed systemically through dermal absorption and inhalation, and ocular exposure was also possible through the deposition of this compound on the eye epa.gov. Concerns were raised that workers exposed to this compound were at risk of developing cataracts epa.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 4690 |

| Diuron | 31235 |

| Linuron | 3958 |

| Chlorthis compound | 4690 |

| Methimazole | 1349907 |

| Carbimazole | 2555 |

| Propylthiouracil | 6572 |

| Bromoxynil | 2450 |

| Pendimethalin | 4725 |

| Oxyfluorfen | 4771 |

Data Tables

While detailed quantitative data on developmental toxicity dose-response or specific exposure levels for different occupational tasks were limited in the search results, the following information on cataract incidence from an animal study can be presented in a table:

| Dietary Concentration (ppm) | Incidence of Cataracts (%) |

| 50 | 2.4 |

| 100 | 58 |

| 250 | 100 |

Source: IBT Reproduction study data epa.gov.

Methodological Approaches in Methazole Research

In Situ and Ex Situ Environmental Degradation Studies

Environmental degradation studies for methazole have been conducted to understand its persistence and transformation in the environment. Both in situ (in its original place) and ex situ (away from its original place) methods have been utilized.

Studies involving soil columns have been used to investigate the degradation and leaching of this compound in soil under simulated environmental conditions. In one study using Elmwood sandy loam soil columns, this compound degradation and leaching were observed over a six-week period with simulated rainfall cambridge.orgcambridge.org. After 44 days and 14 cm of simulated rainfall, the this compound level decreased significantly cambridge.orgcambridge.org. Approximately 80% of the remaining radioactivity stayed in the upper soil layer (above 6.35 mm) cambridge.orgcambridge.org. This indicates limited movement of this compound and its primary degradation product, DCPMU, out of the top soil layer cambridge.org.

The degradation pathway of this compound in soil involves its conversion to metabolites. In the Elmwood sandy loam soil study, this compound was degraded to 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) and 3-(3,4-dichlorophenyl)urea (DCPU) cambridge.orgcambridge.org. After 44 days, this compound levels decreased to 27% of the original amount, while DCPMU increased to 53%, and DCPU accumulated to about 1.2% of the applied radioactivity cambridge.org. The general degradation pathway in this soil was found to be similar to that observed in plants cambridge.org.

Another terrestrial fate study involving different soil types (Lakeland sand, Nacogdoches sandy loam, Norwood clay loam, and Miller clay soils) also showed that this compound was readily converted to 1-(3,4-dichlorophenyl)-3-methylurea (B119341) (DCPMU) and 1-(3,4-dichlorophenyl)urea (B109879) (DCPU), with DCPMU being the predominant metabolite nih.gov. Very little of the applied carbon-14 (B1195169) labeled this compound was detected in the leachate in these soils nih.gov.

Photodegradation studies on soil have also been conducted. However, the adequacy of the light sources used in some studies has been questioned, as they may not accurately replicate the wavelengths present in natural sunlight, potentially affecting the observed degradation rates and photoproducts epa.gov. The organic content of the soil can also influence the extent of indirect photodegradation epa.gov.

Here is a summary of the degradation findings in Elmwood sandy loam soil:

| Substance | Percentage of Original Amount (Day 0) | Percentage of Original Amount (Day 44) |

| This compound | 100% | 27% |

| DCPMU | 0% | 53% |

| DCPU | 0% | 1.2% |

Data based on a study in Elmwood sandy loam soil over 44 days with simulated rainfall cambridge.org.

Analytical Methodologies for Residue Quantification

The quantification of this compound and its metabolites in environmental samples is crucial for understanding their environmental fate and potential impact. Various analytical methodologies have been employed for this purpose.

Analytical methods for determining this compound residues in various matrices have been developed. High-performance liquid chromatography (HPLC) with ultraviolet detection has been used for the determination of this compound in samples researchgate.net. For instance, an HPLC method was developed and validated for the determination of this compound in animal tissues and plasma samples researchgate.net. This method showed linearity in the range of 0.5-20 mg/kg tissue or mg/L plasma researchgate.net.

High-performance thin layer chromatography (HPTLC) has also been utilized for the determination of methimazole (B1676384) (a related compound) ijpbs.com. While this specific study focused on methimazole in bulk drug and tablet form, chromatographic techniques like HPTLC can be adapted for environmental sample analysis.

When analyzing methimazole (a related compound) in complex matrices, extraction efficiency can be affected by the compound's tendency to form complexes with metal ions researchgate.net. The addition of masking agents like Na2-EDTA can improve recovery by complexing with interfering metal ions researchgate.net.

The detection and quantification of this compound metabolites in environmental samples are essential for a comprehensive understanding of its degradation pathway and the persistence of its transformation products. As noted in degradation studies, key metabolites of this compound include DCPMU and DCPU cambridge.orgcambridge.orgnih.gov.

Chromatographic methods, particularly HPLC coupled with detection techniques, are commonly used for metabolite analysis. A method using HPLC with ultraviolet detection was developed for the simultaneous determination of methimazole and selected metabolites (2-mercaptoimidazol, N-methylthiourea, and N-methylhydantoin) in fish homogenates nih.gov. This method employed mixed mode solid phase extraction for sample preparation and reversed-phase HPLC with gradient elution for separation nih.gov. It demonstrated linearity between 0.1 and 30 µg/mL and provided detection limits for the parent compound and its metabolites nih.gov.

While the search results provide details on analytical methods for methimazole and related compounds in various matrices, the specific detailed methodologies applied solely to this compound and its metabolites in environmental samples beyond the identification in degradation studies are less explicitly detailed in the provided snippets. However, the principles and techniques mentioned for related compounds and in the context of degradation studies (like HPLC and TLC used in the soil degradation study) are indicative of the approaches used for environmental residue quantification.

Q & A

Q. How to reconcile discrepancies between laboratory and field efficacy data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.